molecular formula C9H13N3O2 B8322932 6-(1-Pyrrolidinylmethyl)uracil

6-(1-Pyrrolidinylmethyl)uracil

Cat. No.: B8322932
M. Wt: 195.22 g/mol
InChI Key: GMKBGSQHIXEKEG-UHFFFAOYSA-N
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Description

6-(1-Pyrrolidinylmethyl)uracil (CAS 205641-76-5) is a chemical compound with the molecular formula C9H13N3O2 and an average molecular weight of 195.22 g/mol . This uracil derivative is of significant interest in pharmaceutical and oncological research due to its structural relation to a class of compounds known to inhibit thymidine phosphorylase . Thymidine phosphorylase is an enzyme that is often overexpressed in solid tumors and is involved in angiogenesis; therefore, inhibitors of this enzyme are investigated as potential antitumor agents and antimetastatic drugs . The core structure of this compound features a uracil ring substituted at the 6-position with a pyrrolidinylmethyl group . The pyrrolidine ring is a saturated five-membered nitrogen heterocycle, which is a versatile scaffold in medicinal chemistry known to contribute to the stereochemistry and three-dimensional coverage of a molecule, which can influence its binding to biological targets . Research into related uracil derivatives is documented in patent literature for their use as antitumor effect potentiators and in antitumor agents . As such, this compound serves as a valuable intermediate or reference standard for researchers developing novel therapeutic compounds in these areas. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

6-(pyrrolidin-1-ylmethyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C9H13N3O2/c13-8-5-7(10-9(14)11-8)6-12-3-1-2-4-12/h5H,1-4,6H2,(H2,10,11,13,14)

InChI Key

GMKBGSQHIXEKEG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=CC(=O)NC(=O)N2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Selected Uracil Derivatives

Compound Substituent (Position) Molecular Weight Key Activity Mechanism/Target
6-(1-Pyrrolidinylmethyl)uracil Pyrrolidinylmethyl (C6) ~195.2* Hypothesized: Antimicrobial/Anticancer Potential enzyme inhibition or metal chelation
6-Methyluracil Methyl (C6) 126.11 Antimicrobial, precursor for synthesis Modulates RNA binding or metal complexation
5-Fluorouracil (5-FU) Fluoro (C5) 130.08 Anticancer (e.g., cervical cancer) Thymidylate synthase inhibition
6-Anilinouracil (EMAU) 3-Ethyl-4-methylanilino (C6) ~261.3* Antimicrobial (Bacillus subtilis) DNA polymerase III inhibition
5-Hydroxy-6-methyluracil Hydroxy (C5), methyl (C6) 142.11 Anti-inflammatory, cardioprotective Phosphodiesterase III inhibition
5,6-Dihydro-6-methyluracil Methyl (C6), saturated C5-C6 128.13 Metabolic stability studies Reduced reactivity due to hydrogenation

*Calculated based on structural formula.

Key Research Findings

Antimicrobial Activity

  • 6-Anilinouracil Derivatives: Substitutions at the N3 position (e.g., alkyl groups) significantly enhance antimicrobial activity. For example, 6-(3-ethyl-4-methylanilino)uracil (EMAU) inhibits Bacillus subtilis DNA polymerase III at IC₅₀ values < 1 µM, with growth inhibition in culture at 10 µg/mL .
  • 6-Methyluracil : While less potent than EMAU, it serves as a precursor for metal complexes (e.g., Ru(II) or Au(III)) with bactericidal and fungicidal properties .

Anticancer Potential

  • 5-Fluorouracil : A cornerstone in cancer therapy, 5-FU inhibits thymidylate synthase, disrupting DNA synthesis in HeLa cells . Machine learning QSAR models highlight the importance of C5/C6 substitutions for antiproliferative effects .
  • Hypothesized Activity of this compound: The pyrrolidinylmethyl group may improve membrane permeability and target binding compared to smaller substituents, akin to 6-anilinouracil derivatives .

RNA/DNA Interactions

  • Halogenated Uracils (5-FU, 5-BrU) : Enhance triplex formation with dsRNA via improved hydrogen bonding .
  • 6-Methyluracil Derivatives : Exhibit sequence-dependent binding to RNA, suggesting substituent bulk influences nucleic acid recognition .

Pharmacokinetic and Stability Considerations

  • 5,6-Dihydro-6-methyluracil : Saturation of the C5-C6 bond increases metabolic stability, reducing oxidation susceptibility compared to unsaturated analogs .
  • This compound : The pyrrolidine ring may enhance solubility in polar solvents while maintaining moderate lipophilicity for cellular uptake .

Preparation Methods

Starting Material: Ethyl Acetoacetate

The most widely cited method involves ethyl acetoacetate as the starting material. The process is outlined in CN106632081A and CN104945384A :

  • Chlorination of Ethyl Acetoacetate :

    • Ethyl acetoacetate undergoes chlorination with sulfonyl chloride to form 4-chloroacetyl ethyl acetate.

    • Further chlorination yields 2,4-dichloroacetyl ethyl acetate.

  • Cyclization with Urea :

    • Reaction of 2,4-dichloroacetyl ethyl acetate with urea in polyphosphoric acid at 90–120°C for 14–20 hours produces 5-chloro-6-(chloromethyl)uracil.

    • Yield : 72–95%.

  • Nucleophilic Substitution with Pyrrolidine :

    • 5-Chloro-6-(chloromethyl)uracil reacts with pyrrolidine or 2-iminopyrrolidine in the presence of a base (e.g., sodium methoxide) in DMF or DMSO.

    • Key Conditions : 40–60°C, 12–24 hours.

    • Yield : 85–92%.

Reaction Scheme :

Ethyl acetoacetateCl24-Chloroacetyl ethyl acetateCl22,4-Dichloroacetyl ethyl acetateUrea5-Chloro-6-(chloromethyl)uracilPyrrolidine6-(1-Pyrrolidinylmethyl)uracil\text{Ethyl acetoacetate} \xrightarrow{\text{Cl}2} \text{4-Chloroacetyl ethyl acetate} \xrightarrow{\text{Cl}2} \text{2,4-Dichloroacetyl ethyl acetate} \xrightarrow{\text{Urea}} \text{5-Chloro-6-(chloromethyl)uracil} \xrightarrow{\text{Pyrrolidine}} \text{this compound}

Direct Coupling via Stille Reaction

Cross-Coupling of Stannylated Pyrimidines

A photostimulated SRN_\text{RN}1 reaction followed by Stille coupling is reported in J. Org. Chem. (2008):

  • Stannylation of 6-Chloro-2,4-dimethoxypyrimidine :

    • Reaction with Me3_3Sn^- ions under UV light yields 2,4-dimethoxy-6-(trimethylstannyl)pyrimidine (95% yield).

  • Palladium-Catalyzed Coupling :

    • Stannylated intermediate reacts with iodonaphthalene or aryl halides using Pd(PPh3_3)4_4 as a catalyst.

    • Yield : 76% for aryl-substituted products.

  • Hydrolysis to Uracil :

    • Methoxy groups are hydrolyzed using HCl or H2_2SO4_4 to yield 6-substituted uracils.

    • Yield : 43–57% (one-pot process).

Limitations : Lower yields compared to nucleophilic substitution routes.

Improved Industrial-Scale Synthesis

Optimization for Purity and Cost Efficiency

US9868706B2 and CN104945384A highlight industrial refinements:

  • Base Selection : Sodium methoxide replaces expensive DBU, reducing costs.

  • Purification : Recrystallization from acetone or methanol improves purity to >99.5%.

  • Scalability : Batch sizes up to 50 kg with consistent yields of 65–85%.

Table 1: Comparative Analysis of Key Methods

MethodStarting MaterialKey ReagentsYield (%)Purity (%)Scalability
Chlorination/SubstitutionEthyl acetoacetatePolyphosphoric acid85–9299.5High
Stille Coupling6-ChloropyrimidinePd(PPh3_3)4_443–5795Moderate
Industrial Process5-Chloro-6-(chloromethyl)uracilSodium methoxide65–8599.8High

Mechanistic Insights and Side Reactions

Competing Pathways

  • Over-Chlorination : Excess Cl2_2 leads to 5,6-dichlorouracil, requiring careful stoichiometry.

  • Pyrrolidine Degradation : High temperatures (>80°C) cause pyrrolidine ring opening, necessitating controlled heating.

Solvent Effects

  • DMF vs. DMSO : DMF offers faster reaction rates, but DMSO minimizes byproduct formation.

Recent Advances

Microwave-Assisted Synthesis

PubMed 20590101 describes microwave hydrolysis of methoxy-protected intermediates, reducing reaction time from 16 hours to 30 minutes.

Green Chemistry Approaches

  • Water as Solvent : Pilot studies show 60% yield using aqueous NaOH at 100°C, though purity remains challenging .

Q & A

Q. What are the established synthetic pathways for 6-(1-Pyrrolidinylmethyl)uracil, and what analytical techniques validate its structure?

  • Methodological Answer : A common approach involves functionalizing the 6-methyl group of uracil derivatives. For example, 6-Methyluracil (CAS 626-48-2) can be synthesized via condensation of urea with diketene in acidic conditions, as demonstrated in classical methods . Subsequent modification of the methyl group via nucleophilic substitution with pyrrolidine derivatives (e.g., using chlorinating agents like sulfuryl chloride to generate 6-(chloromethyl) intermediates) enables the introduction of the pyrrolidinyl moiety . Structural validation typically employs 1^1H/13^13C NMR to confirm substitution patterns and LC-MS/MS for purity assessment .

Q. How do researchers screen the biological activity of this compound derivatives?

  • Methodological Answer : Initial screening often involves in vitro assays targeting enzymes or receptors relevant to uracil’s pharmacological profile (e.g., antiviral or anticancer targets). For instance, palladium-catalyzed coupling reactions can generate structurally diverse uracil derivatives for structure-activity relationship (SAR) studies. Bioactivity is assessed via cytotoxicity assays (e.g., MTT) or enzyme inhibition kinetics, with data analyzed using nonlinear regression models to determine IC50_{50} values .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?

  • Methodological Answer : Competing reactions (e.g., over-chlorination or oxidation) can be mitigated by controlling stoichiometry and temperature. For example, chlorination of 6-Methyluracil with sulfuryl chloride in acetic acid requires precise molar ratios (1:1.2 for uracil:SO2_2Cl2_2) and temperatures below 40°C to avoid polysubstitution . Reaction progress can be monitored via thin-layer chromatography (TLC) or in situ FTIR. Post-synthesis, column chromatography with gradient elution (e.g., ethyl acetate/hexane) isolates the target compound .

Q. What advanced spectroscopic techniques resolve ambiguities in the substitution patterns of this compound?

  • Methodological Answer : 2D-NMR (e.g., HSQC, HMBC) is critical for distinguishing between N- and O-alkylation. For example, 1^1H-13^13C HMBC correlations can confirm the attachment of the pyrrolidinylmethyl group to the pyrimidine ring’s 6-position rather than the 5-oxygen. X-ray crystallography provides definitive confirmation of regiochemistry, while high-resolution mass spectrometry (HRMS) verifies molecular formula .

Q. How do researchers address contradictions in reported reactivity of 6-substituted uracils?

  • Methodological Answer : Divergent reactivity (e.g., nucleophilic substitution at methyl vs. ring positions) may arise from solvent polarity or catalyst effects. Systematic kinetic studies using competition experiments (e.g., bromouracil irradiation with radical scavengers) can isolate electron transfer pathways . Computational modeling (DFT) further elucidates transition states and electronic effects influencing regioselectivity .

Data Analysis and Experimental Design

Q. What statistical frameworks are recommended for analyzing dose-response data in uracil derivative studies?

  • Methodological Answer : Dose-response curves are typically fitted using a four-parameter logistic model (Hill equation) in software like GraphPad Prism. Outliers are identified via residual analysis, and significance is assessed using ANOVA with post-hoc corrections (e.g., Tukey’s test). For high-throughput screening, machine learning algorithms (e.g., random forests) prioritize compounds with favorable pharmacodynamic profiles .

Q. How can researchers design experiments to assess the stability of this compound under physiological conditions?

  • Methodological Answer : Accelerated stability studies involve incubating the compound in simulated biological fluids (e.g., PBS at pH 7.4, 37°C) and analyzing degradation products via HPLC-DAD or UPLC-QTOF. For photostability, samples are exposed to UV light (ICH Q1B guidelines), and degradation kinetics are modeled using first-order rate equations .

Tables

Key Characterization Techniques Applications References
1^1H/13^13C NMRRegiochemistry confirmation
LC-MS/MSPurity and mass analysis
X-ray crystallographyDefinitive structure elucidation
DFT calculationsReactivity and electronic modeling

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